molecular formula C29H25N3O4 B302297 ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

货号 B302297
分子量: 479.5 g/mol
InChI 键: NPXONLHGHVKKJI-OCSSWDANSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate, also known as ND-646, is a novel small molecule inhibitor that targets the methyl-lysine reader protein, BRD9. This molecule has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases. In

作用机制

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is a potent and selective inhibitor of the BRD9 protein, which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD9 is a reader protein that recognizes and binds to specific methylated lysine residues on histone proteins, which play a critical role in gene expression regulation. By inhibiting BRD9, ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate disrupts the normal function of the BRD9-containing protein complexes, leading to the suppression of gene transcription and subsequent cell death.
Biochemical and Physiological Effects
ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate has been shown to have potent anti-cancer effects in preclinical models of various cancers, including acute myeloid leukemia, triple-negative breast cancer, and small cell lung cancer. It has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and other inflammatory diseases.

实验室实验的优点和局限性

One of the main advantages of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is its high potency and selectivity for the BRD9 protein, which makes it an ideal tool for studying the role of BRD9 in various biological processes. However, one limitation of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

未来方向

There are several potential future directions for the development and application of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate. One area of interest is the use of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate as a therapeutic agent for the treatment of cancer and other diseases. Another potential future direction is the use of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate as a tool for studying the role of BRD9 in various biological processes, including gene expression regulation and epigenetic signaling. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate for clinical use.

合成方法

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate was first synthesized by researchers at the Novartis Institutes for Biomedical Research using a multi-step synthetic route. The synthesis involves the condensation of 2-naphthoic acid with 2,5-dimethyl-3-aminopyrrole to form a key intermediate, which is then coupled with a naphthofuran-2-carboxylic acid hydrazide derivative to yield ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate. The final compound is then purified using column chromatography and characterized using various spectroscopic techniques.

科学研究应用

Ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to selectively inhibit the growth of cancer cells that are dependent on the BRD9 protein for survival. ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate has also been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases.

属性

产品名称

ethyl 4-(2,5-dimethyl-3-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzoate

分子式

C29H25N3O4

分子量

479.5 g/mol

IUPAC 名称

ethyl 4-[3-[(E)-(benzo[e][1]benzofuran-2-carbonylhydrazinylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C29H25N3O4/c1-4-35-29(34)21-9-12-23(13-10-21)32-18(2)15-22(19(32)3)17-30-31-28(33)27-16-25-24-8-6-5-7-20(24)11-14-26(25)36-27/h5-17H,4H2,1-3H3,(H,31,33)/b30-17+

InChI 键

NPXONLHGHVKKJI-OCSSWDANSA-N

手性 SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

规范 SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。